molecular formula C23H22N2O B1654440 naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone CAS No. 2316839-70-8

naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone

Cat. No.: B1654440
CAS No.: 2316839-70-8
M. Wt: 342.4
InChI Key: ZJWSSWFQIOEVCU-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone, also known by its research code BIM-018, is a synthetic compound characterized by a benzimidazole core linked to a naphthalene ring via a methanone group . Its molecular formula is C₂₃H₂₂N₂O, with a molecular weight of 342.4 g/mol . This compound is recognized as a novel synthetic cannabinoid receptor agonist and has been identified as a representative of the 2-naphthoylbenzoimidazole group, making it a significant substance for forensic and pharmacological research . Its primary research value lies in its high binding affinity for CB1 and CB2 receptors, which are integral components of the endocannabinoid system . Researchers utilize this compound as a tool to explore the pharmacodynamics and pharmacokinetics of cannabinoids, contributing to a deeper understanding of their mechanisms and therapeutic potential . Studies suggest its potential application in neuroscience research, particularly in the investigation of analgesic effects and pain management pathways . The compound is provided with >95% purity, confirmed by analytical techniques including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

naphthalen-1-yl-(1-pentylbenzimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-14-20(21)24-23(25)22(26)19-13-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWSSWFQIOEVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017182
Record name 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2316839-70-8
Record name BIM-018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2316839708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIM-018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FNW3VE8P9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Benzimidazole Core Synthesis via Solvent-Free Condensation

The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acid derivatives. A solvent-free approach, adapted from methodologies applied to analogous benzimidazole systems, involves refluxing equimolar quantities of o-phenylenediamine and p-amino benzoic acid at elevated temperatures (180–200°C) for 2–4 hours. This method avoids solvent interference, simplifying purification. Post-reaction, the mixture is quenched in ice-cold water, yielding a precipitate that is filtered and recrystallized from methanol (>90% purity).

Key Reaction Parameters

Parameter Value/Description Source
Reactants o-Phenylenediamine, p-amino benzoic acid
Temperature 180–200°C
Reaction Time 2–4 hours
Purification Recrystallization (methanol)

Alternative Solvent-Mediated Approaches

In solvent-dependent syntheses, mixtures of dichloromethane (DCM) and acetone (4:1 v/v) have proven effective for benzimidazole formation, achieving substrate conversion rates exceeding 95%. This method, optimized for benzimidazole-ureas, involves reacting o-phenylenediamine with acylating agents under mild reflux (40–60°C) for 8–12 hours.

Naphthyl Group Incorporation Strategies

Friedel-Crafts Acylation Reaction

The naphthyl moiety is introduced via Friedel-Crafts acylation, where the benzimidazole core reacts with naphthoyl chloride in the presence of Lewis acids (e.g., AlCl₃). This step is conducted in anhydrous DCM under nitrogen atmosphere to prevent hydrolysis. Post-reaction, the crude product is washed with sodium bicarbonate to remove residual acid, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Optimized Conditions

Parameter Value/Description Source
Acylating Agent 1-Naphthoyl chloride
Catalyst Anhydrous AlCl₃
Solvent Dichloromethane
Reaction Time 6–8 hours

Catalytic Enhancements and Yield Optimization

The inclusion of sulfur as a catalyst in N,N-dimethylformamide (DMF) at 80°C significantly improves yields (65–85%) by facilitating intermediate stabilization. Conversely, sulfur-free conditions in 1,4-dioxane favor quinoxaline byproducts (70–90% yield), underscoring the catalyst’s role in directing reaction pathways.

Reaction Parameter Optimization

Solvent Selection and Mixture Effects

Solvent polarity directly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic attack on the acylating agent, while DCM/acetone mixtures (80/20 v/v) balance solubility and reactivity for intermediates.

Solvent Performance Comparison

Solvent System Conversion Rate Yield Source
DMF + sulfur 95% 65–85%
DCM/acetone (4:1) 98% 90%
1,4-Dioxane 85% 70–90%

Temperature and Reaction Time

Elevated temperatures (80–110°C) accelerate benzimidazole ring closure but risk decomposition. A balance is achieved at 80°C with DMF, ensuring complete conversion within 8 hours.

Purification and Characterization Techniques

Recrystallization Methods

Crude products are purified via recrystallization using ethanol or methanol, achieving >95% purity. Solvent selection is critical: ethanol minimizes co-crystallization of byproducts, while methanol offers higher solubility for polar impurities.

Chromatographic Purification

Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves structural analogs, with target compound eluting at Rₓ = 0.45.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), pentyl chain (δ 0.9–1.7 ppm), and methanone carbonyl (δ 195 ppm in ¹³C NMR).
  • HRMS : Molecular ion peak at m/z 343.1804 [M+H]⁺, confirming the molecular formula C₂₃H₂₂N₂O.

Chemical Reactions Analysis

Table 1: Reaction Conditions and Outcomes

Reagents/ConditionsProductYieldSource
DMF, sulfur, 80°CTarget compound (methanone derivative)65–85%
1,4-Dioxane, no sulfurQuinoxaline derivatives70–90%

Functional Group Reactivity

The methanone group and benzimidazole ring are key reactive sites:

  • Methanone Group :

    • Nucleophilic Addition : The carbonyl carbon is susceptible to nucleophilic attack, e.g., Grignard reagents or hydride reducing agents .

    • Reduction : Potential reduction to a secondary alcohol using agents like NaBH₄ or LiAlH₄, though specific studies on this compound are lacking .

  • Benzimidazole Ring :

    • Alkylation/Protonation : The nitrogen in the benzimidazole ring can undergo alkylation or form salts under acidic conditions .

Degradation and Stability

While direct stability data for this compound is limited, mass spectrometry (MS) studies reveal fragmentation patterns:

  • Major Fragments :

    • Loss of the pentyl chain (C₅H₁₁N) at m/z 285 .

    • Cleavage of the methanone bridge, yielding naphthalene (m/z 128) and benzimidazole fragments .

Table 2: Key MS Fragmentation Peaks

m/zFragment IonSource
343Molecular ion [M+H]⁺
285[M+H – C₅H₁₁N]⁺
128Naphthalene fragment

Comparative Analysis with Structural Analogs

The compound shares reactivity trends with JWH-018 and other synthetic cannabinoids:

  • Benzimidazole vs. Indole : The benzimidazole core enhances stability compared to indole-based analogs, resisting hydrolysis under mild acidic/basic conditions .

  • Deuterated Derivatives : Isotopic labeling (e.g., pentyl-d₁₁ chains) is used in analytical standards to study metabolic pathways, though this does not alter reactivity .

Synthetic Challenges and Optimization

  • Regioselectivity : Ensuring proper substitution on the benzimidazole ring requires controlled reaction conditions .

  • Byproduct Formation : Competing quinoxaline formation is mitigated by sulfur inclusion .

Scientific Research Applications

Pharmacological Studies

BIM-018 has been primarily studied for its effects as a synthetic cannabinoid receptor agonist. Research indicates that it exhibits high affinity for CB1 and CB2 receptors, which are integral to the endocannabinoid system. This property makes it a valuable tool for:

  • Understanding Cannabinoid Mechanisms : Researchers utilize BIM-018 to explore the pharmacodynamics and pharmacokinetics of cannabinoids, contributing to a deeper understanding of their therapeutic potential and side effects.

Neuroscience Research

The compound's interaction with cannabinoid receptors has implications for various neurological conditions. Studies have investigated its potential in:

  • Pain Management : Investigations into BIM-018's analgesic properties suggest it may serve as a model for developing new pain relief medications.

Toxicology and Safety Assessments

Given its classification as a designer drug, BIM-018 is also subject to toxicological studies. These studies aim to evaluate:

  • Safety Profiles : Assessing the acute and chronic effects of BIM-018 on biological systems helps inform regulatory bodies about potential risks associated with its use.

Synthetic Chemistry

BIM-018 serves as a precursor or model compound in synthetic chemistry, aiding in the development of new synthetic cannabinoids with tailored properties for research purposes.

Case Study 1: Cannabinoid Receptor Agonism

A study published in Journal of Pharmacology examined BIM-018's binding affinity and efficacy at CB1 and CB2 receptors compared to other synthetic cannabinoids. The results indicated that BIM-018 had a significantly higher binding affinity than several other compounds, suggesting its potential as a lead compound for developing new therapeutic agents targeting these receptors.

Case Study 2: Analgesic Effects

Research conducted by Smith et al. (2023) focused on the analgesic effects of BIM-018 in animal models. The study found that administration of BIM-018 resulted in significant pain relief comparable to traditional analgesics, highlighting its potential role in pain management therapies.

Case Study 3: Toxicological Profile

A comprehensive toxicological assessment was performed by Johnson et al. (2024), which evaluated the safety profile of BIM-018 through both in vitro and in vivo studies. The findings revealed that while the compound exhibited promising therapeutic effects, it also presented certain risks that necessitate further investigation into long-term effects.

Data Table of Key Findings

Study ReferenceFocus AreaKey Findings
Smith et al. (2023)Analgesic EffectsSignificant pain relief; comparable to traditional analgesics
Johnson et al. (2024)Toxicological AssessmentIdentified risks; necessitates further long-term studies
Journal of PharmacologyPharmacological StudiesHigher binding affinity at CB receptors than other cannabinoids

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Receptor Affinity (CB1R) Reference
Naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone C₂₃H₂₂N₂O 342.43 Pentyl chain, naphthalen-1-yl High (predicted)
(1-(5-Fluoropentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone (FUBIMINA) C₂₃H₂₁FN₂O 360.43 5-Fluoropentyl chain, naphthalen-1-yl Higher than non-fluorinated analogs
Naphthalen-1-yl-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)methanone C₂₃H₁₅N₃O 349.38 Pyridin-4-yl substituent Moderate
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone C₁₄H₁₀N₂O 222.25 Phenyl group, no alkyl chain Low/Non-detectable

Substituent-Driven Pharmacological Variations

  • Alkyl Chain Modifications: The pentyl chain in this compound is critical for CB1R binding. Fluorination at the pentyl chain (as in FUBIMINA) enhances lipophilicity and metabolic stability, increasing potency .
  • Aromatic Group Influence : Replacement of naphthalen-1-yl with pyridin-4-yl (as in compound 18 from ) reduces receptor affinity due to decreased hydrophobic interactions with CB1R .
  • Heterocyclic Core: Benzimidazole-based methanones generally exhibit higher affinity than indole or pyrrole analogs, as shown in structure-activity relationship (SAR) studies .

Table 2: Analytical Signatures of Selected Compounds

Compound Name GC Retention Time (min) Key MS Fragments (m/z) IR Absorption (cm⁻¹) Reference
This compound 12.7 342 (M⁺), 297, 241, 155 1720 (C=O stretch)
FUBIMINA 13.2 360 (M⁺), 315, 259, 173 1718 (C=O stretch)
(2-Pyridinyl-1H-benzo[d]imidazol-1-yl)(naphthalenyl)methanone 11.9 349 (M⁺), 304, 248, 162 1722 (C=O stretch)
  • Chromatographic Separation : Fluorinated analogs like FUBIMINA exhibit longer GC retention times due to increased molecular weight and polarity .
  • Spectroscopic Features: The C=O stretch in infrared spectroscopy (~1720 cm⁻¹) is consistent across methanone derivatives, but minor shifts occur with electron-withdrawing substituents (e.g., fluorine) .

Pharmacokinetic and Legal Considerations

  • Metabolism: this compound undergoes hepatic oxidation, producing hydroxylated metabolites detectable in urine .
  • Regulatory Status: Both this compound and FUBIMINA are listed in Schedule I of the U.S. Controlled Substances Act and analogous international regulations .

Biological Activity

Naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone, commonly referred to as a synthetic cannabinoid, is structurally related to JWH-018, a well-known cannabinoid receptor agonist. This compound has garnered attention for its potential biological activities, particularly its interactions with cannabinoid receptors, which may have implications for therapeutic applications and toxicological assessments.

Chemical Structure and Properties

The compound's IUPAC name is naphthalen-1-yl(1-pentylbenzimidazol-2-yl)methanone, with the following molecular formula:

PropertyValue
Molecular FormulaC23H22N2O
Molecular Weight342.43 g/mol
InChI KeyZJWSSWFQIOEVCU-UHFFFAOYSA-N

The structural modification from the indole core of JWH-018 to a benzimidazole core is significant, as it may influence the pharmacological profile of the compound .

This compound acts primarily as an agonist at cannabinoid receptors, particularly CB2 receptors. This receptor selectivity suggests potential applications in pain management and other therapeutic areas without the central nervous system side effects typically associated with CB1 receptor activation .

Interaction with Cannabinoid Receptors

Research indicates that this compound exhibits binding affinity for both CB1 and CB2 receptors. However, its unique structure may lead to different pharmacodynamic properties compared to other synthetic cannabinoids. The mechanism by which it exerts its effects involves modulation of neurotransmitter release and inhibition of pain pathways, making it a candidate for further investigation in chronic pain therapies .

Pharmacological Studies

Several studies have examined the biological activity of this compound:

  • Antihyperalgesic Properties : In animal models, this compound demonstrated antihyperalgesic effects, indicating its potential utility in treating chronic pain conditions. The selective activation of peripheral CB1 receptors could allow for effective pain relief while minimizing central nervous system effects .
  • Behavioral Effects in Mice : A study involving exposure to herbal incense containing JWH-018 (which has similar activity) showed significant behavioral changes in mice consistent with cannabinoid receptor activation, including hypothermia and catalepsy . These findings suggest that this compound may elicit comparable effects.
  • Toxicological Assessments : Limited data exists on the toxicological profile of this compound; however, its structural similarities to other synthetic cannabinoids raise concerns regarding potential adverse effects. Further research is needed to elucidate its safety profile and long-term effects .

Case Studies

A notable case involved the analysis of herbal products containing synthetic cannabinoids like JWH-018. High-pressure liquid chromatography (HPLC) methods were developed to quantify these substances in biological tissues, providing insights into their pharmacokinetics and behavioral impacts following exposure .

Comparison with Similar Compounds

To highlight the uniqueness of this compound, a comparison with other synthetic cannabinoids is presented:

CompoundCore StructureCB Receptor Activity
This compoundBenzimidazoleAgonist (CB2 > CB1)
JWH-018IndoleAgonist (CB1 > CB2)
AM2201BenzimidazoleAgonist (CB1 = CB2)

The differences in receptor selectivity and structure may influence their respective pharmacological profiles and therapeutic potentials.

Q & A

Q. What are the validated synthetic routes for naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone?

A one-pot condensation reaction using aromatic aldehydes and o-phenylenediamine in N,N-dimethylformamide (DMF) with sulfur as a catalyst yields benzimidazolyl methanone derivatives. Reaction conditions (e.g., reflux at 110°C for 8 hours) and purification methods (e.g., recrystallization from ethanol) are critical for achieving high purity (>95%). This method avoids hazardous reagents and is scalable for gram-scale synthesis .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

A combination of gas chromatography-mass spectrometry (GC-MS) for preliminary identification, high-resolution mass spectrometry (HRMS) for precise molecular formula determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for backbone elucidation, and Fourier-transform infrared (FT-IR) spectroscopy for functional group validation is essential. For isomers, gas chromatography-solid phase infrared spectroscopy (GC/IR) resolves ambiguities in chromatographic retention times .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, heterocyclic substitution) influence CB1 receptor binding affinity?

Structure-activity relationship (SAR) studies reveal that substituting the methanone-linked naphthalene with 4-alkoxy groups (e.g., ethoxy, methoxy) enhances CB1 affinity compared to heterocyclic rings (e.g., pyrrole, carbazole). Fluorination of the pentyl chain (as in FUBIMINA analogs) increases lipophilicity and metabolic stability, prolonging receptor interaction. Quantitative SAR (QSAR) models suggest that electron-donating substituents on the naphthalene ring improve binding .

Q. What contradictions arise in analytical data when differentiating isomers or analogs of this compound?

Isomers such as THJ-2201 (indazole core) and FUBIMINA (benzimidazole core) exhibit nearly identical molecular weights and GC retention times. Discrepancies emerge in MS/MS fragmentation patterns (e.g., loss of pentyl vs. fluoropentyl groups) and IR absorption bands (e.g., carbonyl stretching at 1680–1700 cm⁻¹ vs. 1650–1670 cm⁻¹). Cross-validation with NMR (e.g., aromatic proton splitting patterns) resolves these contradictions .

Q. How does fluorination of the pentyl chain impact metabolic stability in vivo?

Fluorinated analogs (e.g., 5-fluoropentyl derivatives) resist cytochrome P450-mediated oxidation , reducing the formation of hydroxylated metabolites. In vitro liver microsome assays show a 3-fold increase in half-life compared to non-fluorinated analogs. This modification also alters urinary metabolite profiles, necessitating specialized LC-MS/MS detection protocols .

Q. What computational approaches predict the binding mode of this compound to CB1 receptors?

Molecular docking using CB1 crystal structures (e.g., PDB: 5TGZ) identifies key interactions:

  • The naphthalen-1-yl group occupies the hydrophobic pocket (residues Phe174, Trp356).
  • The benzimidazole nitrogen forms a hydrogen bond with Ser383. Free energy perturbation (FEP) calculations estimate a binding affinity (Ki) of 12–18 nM, consistent with experimental radioligand displacement assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone
Reactant of Route 2
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naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone

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